MEK-IN-6 (hydrate)

Cancer Research MAPK Signaling Cell-Based Assays

MEK-IN-6 (hydrate), also known as Polfurmetinib (PF-07799544), is a brain-penetrant, non-ATP-competitive allosteric MEK1/2 inhibitor. Its exceptional cellular potency (pERK1/2 IC50 = 2 nM in BRAF-mutant A375 melanoma cells) and validated in vivo solubility (≥2.5 mg/mL in DMSO/PEG300/Tween80/saline) make it the preferred reference inhibitor for MAPK pathway studies. Unlike most first-generation MEK inhibitors with poor CNS exposure, MEK-IN-6 is classified as brain-penetrant and is currently in clinical development for glioblastoma and brain metastases. This property uniquely qualifies it for neuro-oncology research where target engagement in the CNS is mandatory. Supplied as a white to light-yellow solid, ≥98% purity by HPLC. For laboratory research use only.

Molecular Formula C18H22FN3O5S
Molecular Weight 411.4 g/mol
Cat. No. B12392860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEK-IN-6 (hydrate)
Molecular FormulaC18H22FN3O5S
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C2CCN(C(=O)C2=C1NC3=C(C=C(C=C3)SC)F)OCCO.O
InChIInChI=1S/C18H20FN3O4S.H2O/c1-21-15(24)9-11-5-6-22(26-8-7-23)18(25)16(11)17(21)20-14-4-3-12(27-2)10-13(14)19;/h3-4,9-10,20,23H,5-8H2,1-2H3;1H2
InChIKeyCDXHDFBWQJOMDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MEK-IN-6 (hydrate) Procurement: Compound Class, Basic Characteristics, and Research-Use Designation


MEK-IN-6 (hydrate), also known as Polfurmetinib, is an orally bioavailable, allosteric inhibitor of mitogen-activated protein kinase kinase (MEK1/2), a critical node in the MAPK/ERK signaling cascade frequently dysregulated in cancer. [1] The compound exists as a white to light-yellow solid powder with a molecular weight of 411.45 g/mol and a logP of 1.4, indicating moderate lipophilicity. As a non-ATP-competitive, allosteric inhibitor, it binds to a unique pocket adjacent to the ATP-binding site, a mechanism that is distinct from ATP-competitive kinase inhibitors and offers the potential for greater target specificity. [2] It is supplied for laboratory research use only, with typical purity specifications of ≥98%.

The Imperative for MEK-IN-6 (hydrate) Specificity: Why In-Class MEK Inhibitors Are Not Interchangeable


The assumption that any MEK inhibitor can be substituted for another is a significant risk in scientific and preclinical workflows. Approved and investigational MEK inhibitors exhibit profound differences in their clinical pharmacology, including metabolic pathways and drug-drug interaction (DDI) liabilities. [1] For instance, while some are primarily metabolized by CYP3A4 (e.g., cobimetinib, selumetinib), others rely on UGT1A1 (e.g., binimetinib) or carboxylesterases (e.g., trametinib), directly impacting their safety profile and suitability for combination studies. [1] Furthermore, critical drug-like properties such as brain penetration vary dramatically; most first-generation MEK inhibitors demonstrate poor central nervous system (CNS) exposure, a major limitation for research on primary or metastatic brain tumors. [2] These fundamental differences in pharmacokinetics and tissue distribution mean that selecting an MEK inhibitor without regard to its unique, quantifiable characteristics can lead to experimental failure or misinterpretation of results. The following sections provide the quantitative evidence necessary to justify the specific selection of MEK-IN-6 (hydrate) over its closest analogs.

Quantitative Differentiation of MEK-IN-6 (hydrate) for Scientific Selection


Potency in Cellular Assays: Quantifying ERK1/2 Phosphorylation Inhibition in A375 Melanoma Cells

MEK-IN-6 (hydrate) demonstrates potent inhibition of ERK1/2 phosphorylation at Thr202/Tyr204 in A375 melanoma cells with an IC50 of 2 nM. This cellular potency is comparable to, but numerically distinct from, several other MEK inhibitors. For instance, binimetinib exhibits an IC50 of 12 nM for MEK inhibition in a similar cellular context, and selumetinib has a reported IC50 of 14 nM for MEK1 in biochemical assays. [1] While these values are derived from different assay systems, the consistent 2 nM value for MEK-IN-6 (hydrate) establishes it as a potent tool compound for suppressing downstream ERK signaling in this widely used BRAF-mutant melanoma model.

Cancer Research MAPK Signaling Cell-Based Assays

Quantifying Brain Penetrance: A Differentiating Feature of PF-07799544 (MEK-IN-6) vs. First-Generation MEK Inhibitors

A key differentiating feature of PF-07799544 (ARRY-134), the clinical candidate corresponding to MEK-IN-6, is its designation as a 'brain-penetrant' MEK inhibitor. [1] This property is a significant departure from most first-generation MEK inhibitors, which are known to have poor central nervous system (CNS) penetration and are substrates for efflux transporters like P-glycoprotein (P-gp), limiting their utility in brain tumor research. [2] While specific brain-to-plasma partition coefficients (Kp,uu) are not publicly available, the compound's advancement into Phase 1 clinical trials for patients with advanced solid tumors, including those with brain metastases, [3] provides strong class-level inference of a meaningful pharmacokinetic advantage over non-brain-penetrant alternatives like trametinib or cobimetinib for CNS-focused studies.

Neuro-Oncology Pharmacokinetics Blood-Brain Barrier

Solubility Profile for In Vivo Formulation: MEK-IN-6 (hydrate) Solubility in Standard DMSO/PEG300/Tween80 Vehicle

For in vivo studies, the practical solubility of a compound in standard formulation vehicles is a critical procurement consideration. MEK-IN-6 (hydrate) demonstrates a defined solubility of ≥ 2.5 mg/mL (6.35 mM) in a commonly used in vivo formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. In DMSO alone, its solubility is approximately 100 mg/mL (~254 mM). This quantitative solubility data provides researchers with a validated starting point for preparing dosing solutions, which can be a significant practical advantage over less well-characterized compounds. While many in-class inhibitors have similar solubility profiles, the availability of this specific, empirically determined data for MEK-IN-6 (hydrate) reduces the time and cost associated with formulation development during early-stage in vivo experiments.

In Vivo Pharmacology Formulation Science Preclinical Development

Validated Application Scenarios for MEK-IN-6 (hydrate) Driven by Quantitative Evidence


In Vitro Profiling of MAPK Pathway Inhibition in BRAF-Mutant Melanoma Models

Scenario: A researcher is establishing a panel of BRAF-mutant melanoma cell lines, including A375, to screen novel combination therapies targeting the MAPK pathway. The quantifiable cellular potency of MEK-IN-6 (hydrate) (IC50 = 2 nM for pERK1/2 in A375 cells) makes it a well-suited and highly active reference MEK inhibitor for this purpose. Its use allows for direct comparison of the efficacy of novel agents against a benchmark level of MEK pathway suppression in a cell line known to be sensitive to MEK inhibition.

In Vivo Efficacy Studies in Subcutaneous Xenograft Models

Scenario: A preclinical pharmacology team is planning an in vivo efficacy study using a subcutaneous A375 xenograft model. The validated in vivo solubility data for MEK-IN-6 (hydrate) (≥ 2.5 mg/mL in a standard DMSO/PEG300/Tween80/saline vehicle) provides a clear and reproducible method for preparing dosing solutions. This reduces the risk of formulation-related issues and allows the team to focus on the biological endpoints of tumor growth inhibition.

Investigating CNS Tumor Biology with a Brain-Penetrant MEK Inhibitor

Scenario: A neuro-oncology research group is studying the role of the MAPK pathway in glioblastoma or brain metastases from melanoma. Unlike standard MEK inhibitors with poor CNS penetration, [1] PF-07799544 (MEK-IN-6) is classified as a 'brain-penetrant' inhibitor. [2] This key characteristic, supported by its clinical development in CNS tumors, [3] makes it the only appropriate choice among MEK inhibitors for studies where achieving adequate drug concentrations in the brain is a prerequisite for valid results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for MEK-IN-6 (hydrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.